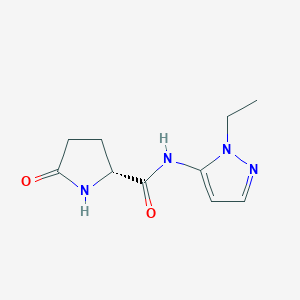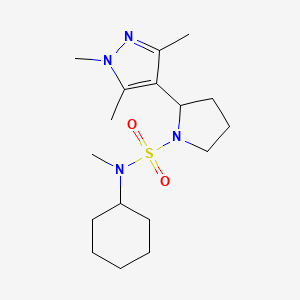![molecular formula C21H26N4O2 B6752143 (2,3-dimethyl-1H-indol-5-yl)-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6752143.png)
(2,3-dimethyl-1H-indol-5-yl)-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2,3-dimethyl-1H-indol-5-yl)-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]methanone is a complex organic molecule featuring an indole core, a piperazine ring, and an oxazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethylindole, 4,5-dimethyloxazole, and piperazine.
Step 1 Formation of the Indole Derivative: The 2,3-dimethylindole is first functionalized at the 5-position using electrophilic substitution reactions, typically involving reagents like acyl chlorides or anhydrides under acidic conditions.
Step 2 Piperazine Coupling: The functionalized indole is then coupled with piperazine through nucleophilic substitution, often facilitated by a base such as triethylamine in a polar aprotic solvent like DMF (dimethylformamide).
Step 3 Oxazole Attachment: The final step involves the attachment of the oxazole moiety to the piperazine ring. This can be achieved through a condensation reaction using reagents like formaldehyde and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The indole and oxazole rings can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The compound can participate in various substitution reactions, particularly at the indole and piperazine rings. Halogenation, nitration, and sulfonation are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, concentrated nitric acid for nitration, and chlorosulfonic acid for sulfonation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of fully saturated rings.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound has shown potential as an inhibitor of various enzymes and receptors. Its indole core is known for interacting with biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anticancer, antiviral, and anti-inflammatory agent.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable intermediate in the synthesis of various active ingredients.
Mécanisme D'action
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. The indole core can bind to receptor sites, modulating their activity. The piperazine ring enhances the compound’s ability to cross cell membranes, increasing its bioavailability. The oxazole moiety contributes to the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,3-dimethyl-1H-indol-5-yl)-[4-(methyl)piperazin-1-yl]methanone
- (2,3-dimethyl-1H-indol-5-yl)-[4-(ethyl)piperazin-1-yl]methanone
- (2,3-dimethyl-1H-indol-5-yl)-[4-(phenyl)piperazin-1-yl]methanone
Uniqueness
Compared to similar compounds, (2,3-dimethyl-1H-indol-5-yl)-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]methanone is unique due to the presence of the oxazole moiety. This addition enhances its chemical stability and biological activity, making it a more potent and versatile compound for various applications.
Propriétés
IUPAC Name |
(2,3-dimethyl-1H-indol-5-yl)-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-13-14(2)22-19-6-5-17(11-18(13)19)21(26)25-9-7-24(8-10-25)12-20-23-15(3)16(4)27-20/h5-6,11,22H,7-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFPSEMNCAZODO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)CC4=NC(=C(O4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-[4-(Oxolan-3-ylmethyl)piperazin-1-yl]ethyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B6752070.png)
![4,5-Dimethyl-2-[[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B6752073.png)
![N-[4-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-4-oxobutan-2-yl]cyclopentanecarboxamide](/img/structure/B6752090.png)
![N-methyl-N-[1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B6752095.png)
![2-[2-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-2-oxoethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B6752100.png)
![2-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B6752106.png)
![2-ethyl-N-(1H-indol-7-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B6752112.png)
![N-(5-chloro-2-methylphenyl)-2-[3-(2-ethylimidazol-1-yl)piperidin-1-yl]propanamide](/img/structure/B6752120.png)
![1-[[4-[(2-Methylpiperidin-1-yl)methyl]phenyl]methyl]-3-(oxan-3-yl)urea](/img/structure/B6752127.png)
![N-(1,1-dioxothiolan-3-yl)-N-methyl-2-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]propanamide](/img/structure/B6752134.png)
![2-cyano-N-[[3-(oxolan-2-ylmethylcarbamoyl)phenyl]methyl]morpholine-4-carboxamide](/img/structure/B6752135.png)

![3-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperazine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B6752164.png)
